![molecular formula C17H16FN3O4 B5797825 N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide](/img/structure/B5797825.png)
N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A involves its ability to bind to the active site of enzymes and inhibit their activity. It has been shown to have a high binding affinity for several enzymes, including cathepsin B, a protease involved in cancer progression, and c-Jun N-terminal kinase (JNK), a kinase involved in inflammation and cell death.
Biochemical and Physiological Effects:
N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and migration, the reduction of inflammation, and the prevention of cell death. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A for lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes. However, its high potency can also lead to off-target effects and toxicity at higher concentrations, which must be carefully monitored. Additionally, the synthesis of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A can be complex and time-consuming, limiting its availability for research purposes.
Future Directions
There are several future directions for the research and development of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A. One potential area of application is in the development of cancer therapies, as it has shown promising results in inhibiting cancer cell growth and migration. Additionally, the neuroprotective effects of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A suggest its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential applications of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A in various fields.
Synthesis Methods
N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A can be synthesized through a multistep reaction process, starting with the reaction of 4-fluoro-3-nitroaniline with isobutyric anhydride to produce N-(4-fluoro-3-nitrophenyl)isobutyramide. This intermediate is then reacted with benzoyl chloride in the presence of a base to form N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A. The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A has been optimized to achieve high yields and purity.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to have potent inhibitory activity against several enzymes, including proteases and kinases, making it a promising candidate for drug development.
properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c1-10(2)16(22)19-12-5-3-4-11(8-12)17(23)20-13-6-7-14(18)15(9-13)21(24)25/h3-10H,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASSMSJATLHPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)-3-[(2-methylpropanoyl)amino]benzamide |
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